4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group at the third position and a nitrophenyl group at the fourth position
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
It can be inferred that the compound might interact with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including fatty acid synthesis and purine and pyrimidine catabolism .
Pharmacokinetics
Similar compounds are known to be almost completely absorbed from the gastrointestinal tract, undergo hepatic metabolism, and have a bioavailability of about 56% to 77% .
Result of Action
It can be inferred that the compound might induce changes at the molecular and cellular levels, possibly influencing the structure and function of its target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Coupling Reaction: The nitrophenyl group is then coupled to the pyrrole ring through a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Nitration: Large-scale nitration processes using continuous flow reactors to ensure safety and efficiency.
Catalytic Coupling: Utilization of palladium-catalyzed cross-coupling reactions in large reactors to couple the nitrophenyl group to the pyrrole ring.
Purification: Industrial purification techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-3,4-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-3,4-dicarboxylic acid derivatives.
Reduction: 4-(2-aminophenyl)-1H-pyrrole-3-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Drug Delivery: Studied for its ability to form conjugates with drugs, improving their solubility and bioavailability.
Industry
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminophenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
4-(2-nitrophenyl)-1H-pyrrole-2-carboxylic acid: Similar but with the carboxylic acid group at the second position, affecting its chemical properties and applications.
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid: The nitro group is at the para position on the phenyl ring, altering its electronic properties and reactivity.
Uniqueness
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science.
Properties
IUPAC Name |
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-6,12H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKYJWPYYDWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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